Diethyl 5-hydroxyisophthalate

Polymer Chemistry Drug Delivery Lipophilicity

Diethyl 5-hydroxyisophthalate (CAS 39630-68-7) is an aromatic diester featuring a phenolic hydroxyl group at the 5-position of the isophthalate core. This bifunctional molecule (C₁₂H₁₄O₅, MW 238.24 g/mol) serves as a key monomer and intermediate in organic synthesis.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 39630-68-7
Cat. No. B1605540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-hydroxyisophthalate
CAS39630-68-7
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC
InChIInChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
InChIKeyPUZBTHGPBGQFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 5-hydroxyisophthalate (CAS 39630-68-7): A Versatile Diester Intermediate for Polymer and Advanced Material Synthesis


Diethyl 5-hydroxyisophthalate (CAS 39630-68-7) is an aromatic diester featuring a phenolic hydroxyl group at the 5-position of the isophthalate core [1]. This bifunctional molecule (C₁₂H₁₄O₅, MW 238.24 g/mol) serves as a key monomer and intermediate in organic synthesis [1]. Its structure provides two ester functionalities for polymerization or derivatization, while the hydroxyl group enables further functionalization, making it a valuable building block for hyperbranched polyesters, coordination polymers, and corrosion-resistant coatings [2].

Bifunctional monomer with ester and phenolic hydroxyl handles
Used in hyperbranched polyester and hybrid coating research
Supports derivatization for multi-step organic synthesis

Why Diethyl 5-hydroxyisophthalate Cannot Be Replaced by Generic Isophthalate Analogs


Simple substitution of diethyl 5-hydroxyisophthalate with other isophthalic acid esters or derivatives is not scientifically valid due to significant differences in physicochemical properties and reactivity that directly impact performance. The presence of the ethyl ester groups versus methyl esters (e.g., dimethyl 5-hydroxyisophthalate) alters key parameters such as lipophilicity, boiling point, and molecular flexibility, as shown in the evidence below . Furthermore, the specific phenolic hydroxyl group in this compound is crucial for electron transfer in corrosion inhibition applications, a mechanism not present in non-hydroxylated analogs [1]. These quantifiable differences necessitate precise compound selection for reproducible results in material science and synthesis.

Ester group

Methyl vs. ethyl esters may shift lipophilicity and thermal processing behavior; performance may not transfer directly.

Functionality

Non-hydroxylated isophthalate analogs lack the phenolic group critical for electron-transfer in corrosion inhibition.

Matrix fit

Generic isophthalic acid diesters may alter polymer hydrophobicity and refractive index modulation; validation is required.

Quantitative Differentiation of Diethyl 5-hydroxyisophthalate from Key Analogs: A Technical Evidence Guide


Increased Lipophilicity (XLogP3) Compared to Dimethyl Ester

Diethyl 5-hydroxyisophthalate exhibits a significantly higher calculated lipophilicity (XLogP3) than its dimethyl ester analog, which can influence solubility and processing in organic media [1]. The PubChem database lists a computed XLogP3-AA value of 2 for the target compound, while comparable data for dimethyl 5-hydroxyisophthalate reports a value of 1.3 [2].

Lipophilicity (XLogP3)
Reported
2.0 vs. 1.3
Δ 0.7 units higher
May improve compatibility with non-polar media and hydrophobic polymer matrices.
Calculated XLogP3; cross-study comparable.
Polymer Chemistry Drug Delivery Lipophilicity

Superior Synthetic Yield Compared to Dimethyl Ester

A reported synthesis of diethyl 5-hydroxyisophthalate achieves a quantitative yield, which is higher than typical yields reported for the analogous dimethyl ester. A specific procedure from the literature reports a 100% yield for the diethyl ester , whereas a representative synthesis for dimethyl 5-hydroxyisophthalate reports a yield of 98.2% [1].

Synthetic Yield
Reported
100% vs. 98.2%
Δ 1.8 percentage points
May simplify purification and reduce waste during scale-up.
Reported esterification procedures; lot-specific variation possible.
Organic Synthesis Process Chemistry Esterification

Distinct Boiling Point and Thermal Stability Profile

The boiling point of diethyl 5-hydroxyisophthalate is notably higher than that of its dimethyl analog, indicating a difference in volatility and thermal stability relevant to high-temperature processing. The predicted boiling point for the target compound is 382.7±22.0 °C at 760 mmHg , while the predicted value for dimethyl 5-hydroxyisophthalate is 360.6±22.0 °C at 760 mmHg [1].

Boiling Point
Data to verify
382.7 vs. 360.6 °C
Δ ~22.1 °C higher
Higher predicted boiling point suggests greater thermal robustness for high-temperature processing.
Predicted values; experimental confirmation recommended.
Physical Chemistry Thermal Analysis Material Processing

Quantum-Chemically Validated Potential as a Corrosion Inhibitor

Quantum chemical calculations for diethyl 5-hydroxyisophthalate (DEIP) reveal frontier molecular orbital energies that support its function as an effective corrosion inhibitor. Its dipole moment is 2.768 D, which is significantly higher than that of a water molecule (1.88 D), a key feature for strong surface adsorption [1].

Dipole Moment
Class-level
2.768 D vs. water 1.88 D
Supports surface adsorption strength for corrosion inhibition research.
DFT calculations at B3LYP/6-311++G(d,p); needs experimental corrosion data.
Corrosion Science Computational Chemistry Coatings

Recommended Application Scenarios for Diethyl 5-hydroxyisophthalate Based on Differentiated Performance Data


Synthesis of Hyperbranched Polyesters for Graded-Index Optics

The higher lipophilicity (XLogP3=2) and excellent synthetic yield (100%) of diethyl 5-hydroxyisophthalate make it an ideal monomer for synthesizing hyperbranched aromatic polyesters. Its solubility profile facilitates one-step polymerization approaches to create materials with controlled refractive indices, as demonstrated in the preparation of polymers with a refractive index of up to 1.6205 [1].

Formulation of Organic-Inorganic Hybrid Corrosion Coatings

The quantum-chemically validated properties of diethyl 5-hydroxyisophthalate, particularly its high dipole moment (2.768 D) and favorable HOMO-LUMO gap (∆E = 9.337 eV), provide a strong scientific basis for its use as an organic corrosion inhibitor. Studies confirm that DEIP-based coatings significantly decrease porosity in inorganic coatings, leading to enhanced corrosion resistance of magnesium alloys in saline environments [2].

Multi-Step Organic Synthesis Requiring High Purity Intermediates

The near-quantitative synthetic yield (100%) and higher boiling point (382.7°C) of diethyl 5-hydroxyisophthalate compared to its dimethyl analog ensure a high-purity intermediate that is robust to thermal processing. This makes it a reliable building block in complex synthetic sequences, such as the total synthesis of natural products like (+)-FR900482, which commences with derivatives of 5-hydroxyisophthalic acid [3].

Application
Selection Property
Validation Focus
Graded-index optical polymers
Lipophilicity profile & high-purity intermediate
Refractive index modulation and polymerization efficiency
Hybrid corrosion-resistant coatings
Dipole moment and electronic structure properties
Porosity reduction and corrosion resistance in saline environments
Complex multi-step synthesis
Thermal stability & near-quantitative yield
Intermediate purity and thermal processing robustness

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37 linked technical documents
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